molecular formula C5H12FNO2S B6146032 5-fluoropentane-1-sulfonamide CAS No. 1855739-63-7

5-fluoropentane-1-sulfonamide

Cat. No.: B6146032
CAS No.: 1855739-63-7
M. Wt: 169.2
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Description

5-Fluoropentane-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a five-carbon aliphatic chain with a fluorine atom at the terminal position and a sulfonamide functional group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the fluorine atom and the sulfonamide group’s ability to participate in hydrogen bonding.

Properties

CAS No.

1855739-63-7

Molecular Formula

C5H12FNO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoropentane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of thiols and amines as starting materials, which are readily available and cost-effective. The reaction typically requires an oxidizing agent and can be carried out under mild conditions .

Industrial Production Methods

In industrial settings, the preparation of sulfonamides often involves the use of sodium sulfinates and amines. This method is efficient and provides a variety of sulfonamide products in reasonable to excellent yields .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropentane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions include sulfonic acids, substituted sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoropentane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoropentane-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA), the compound effectively inhibits bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares similarities with other sulfonamides and fluorinated alkanes. Key analogues include:

Compound Key Structural Differences Functional Implications
Polyfluoro-N-polyfluoroalkylsulfonyl-1-alkanesulfonamide Longer polyfluoroalkyl chains and multiple sulfonamide groups Enhanced hydrophobicity and thermal stability; higher environmental persistence
Triphenylsulfonium 5-(alkyl) fluoropentane derivatives Incorporation of a sulfonium cation and alkyl substituents Increased reactivity in photolithography applications; reduced solubility in polar solvents
Non-fluorinated pentane-1-sulfonamide Absence of fluorine substituent Lower metabolic stability and reduced electron-withdrawing effects

Physicochemical Properties

  • Lipophilicity: The fluorine atom in 5-fluoropentane-1-sulfonamide increases lipophilicity (logP ~1.8) compared to non-fluorinated analogues (logP ~0.5), enhancing membrane permeability.
  • Acidity : The sulfonamide group (pKa ~10.2) is less acidic than trifluoromethanesulfonamide derivatives (pKa ~8.5) due to fewer electron-withdrawing groups .
  • Thermal Stability : Decomposition occurs at ~220°C, similar to other short-chain fluorosulfonamides but lower than perfluorinated analogues (>300°C) .

Regulatory and Industrial Relevance

This compound and its analogues are regulated under the U.S. EPA’s Significant New Use Rules (SNURs) due to concerns about widespread industrial use and environmental release.

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